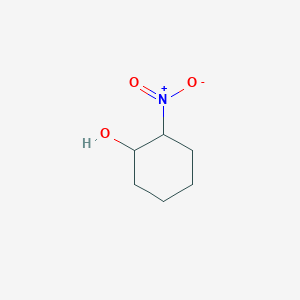

2-Nitrocyclohexanol

描述

Structure

3D Structure

属性

CAS 编号 |

43138-50-7 |

|---|---|

分子式 |

C6H11NO3 |

分子量 |

145.16 g/mol |

IUPAC 名称 |

2-nitrocyclohexan-1-ol |

InChI |

InChI=1S/C6H11NO3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2 |

InChI 键 |

HCANSMXQRLLYOH-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C(C1)[N+](=O)[O-])O |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Nitrocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-nitrocyclohexanol, a valuable building block in organic synthesis. The document details two primary synthetic routes and outlines the key analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

This compound can be effectively synthesized through two principal methods: the Henry (nitroaldol) reaction and the reduction of 2-nitrocyclohexanone (B1217707). Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired stereochemical outcomes.

Method 1: Henry Reaction of Cyclohexanone (B45756) and Nitromethane (B149229)

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound.[1] In this case, cyclohexanone reacts with nitromethane to yield 1-(nitromethyl)cyclohexan-1-ol, which is an isomer of this compound. To obtain this compound, cyclohexanecarbaldehyde would be the appropriate starting material.

Experimental Protocol:

A detailed experimental protocol for a similar Henry reaction is provided below, which can be adapted for the synthesis of this compound.

-

Materials: Cyclohexanecarbaldehyde, nitromethane, a suitable base (e.g., potassium carbonate, DBU), and a solvent (e.g., methanol, THF).

-

Procedure:

-

To a stirred solution of cyclohexanecarbaldehyde in the chosen solvent, add nitromethane.

-

Cool the mixture in an ice bath.

-

Slowly add the base to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for a specified period (e.g., 18-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Method 2: Reduction of 2-Nitrocyclohexanone

The reduction of the ketone functionality in 2-nitrocyclohexanone provides a direct route to this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity. The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol:

-

Materials: 2-Nitrocyclohexanone, sodium borohydride, and a protic solvent (e.g., methanol, ethanol).

-

Procedure:

-

Dissolve 2-nitrocyclohexanone in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Portion-wise, add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a set time, monitoring by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol [2] |

| IUPAC Name | 2-nitrocyclohexan-1-ol[2] |

| Appearance | (Expected) Colorless to pale yellow oil or solid |

| CAS Number | 4050-48-0[2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.0 | m | 1H | CH-NO₂ |

| ~3.8 - 3.4 | m | 1H | CH-OH |

| ~2.5 - 1.2 | m | 8H | Cyclohexyl CH₂ |

| Variable | br s | 1H | OH |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~90 - 85 | CH-NO₂ |

| ~75 - 70 | CH-OH |

| ~35 - 20 | Cyclohexyl CH₂ |

Table 2.3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 3000 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1560 - 1540 | Strong | N-O asymmetric stretch (NO₂) |

| 1380 - 1370 | Strong | N-O symmetric stretch (NO₂) |

| 1100 - 1000 | Medium-Strong | C-O stretch |

Table 2.4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 145 | [M]⁺ (Molecular Ion) |

| 127 | [M - H₂O]⁺ |

| 99 | [M - NO₂]⁺ |

| (various) | Further fragmentation of the cyclohexyl ring |

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of 2-nitrocyclohexanone.

Caption: Synthesis of this compound via Reduction.

Characterization Workflow

This diagram outlines the logical flow of characterizing the synthesized this compound.

Caption: Characterization workflow for this compound.

Logical Relationship of Characterization Techniques

The following diagram illustrates how different characterization techniques provide complementary information to elucidate the structure of this compound.

Caption: Interrelation of characterization techniques.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Nitrocyclohexanol is an organic compound featuring a cyclohexane (B81311) ring substituted with both a hydroxyl (-OH) group and a nitro (-NO₂) group at adjacent positions. Its chemical formula is C₆H₁₁NO₃.[1][2] This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules, including 1,2-aminoalcohols, which are important structural motifs in many pharmaceutical compounds.[3] The presence of the electron-withdrawing nitro group and the nucleophilic hydroxyl group on the same cyclohexane scaffold imparts unique reactivity to the molecule.[2] This guide provides a comprehensive overview of its physical properties, chemical behavior, spectroscopic characteristics, and key experimental protocols.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[2] It is soluble in water and common organic solvents such as ethanol (B145695) and ether.[2] While generally stable, it may undergo decomposition in the presence of strong acids or bases.[2]

Table of Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-nitrocyclohexan-1-ol | [1] |

| CAS Number | 43138-50-7 | [1][2] |

| Molecular Formula | C₆H₁₁NO₃ | [1][4] |

| Molecular Weight | 145.16 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | approx. 200 °C | [2] |

| Melting Point | Not experimentally determined (Parent compound, cyclohexanol, melts at ~25 °C) | [5] |

| Solubility | Soluble in water, ethanol, ether | [2] |

Table of Computed Physicochemical Data

| Property | Value | Source(s) |

| XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 145.07389321 Da | [1][4] |

| Topological Polar Surface Area | 66.1 Ų | [1][4] |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known functional groups and the structure of the molecule, the expected spectroscopic characteristics can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | O-H stretch (H-bonded) | 3500–3200 | Strong, Broad |

| Alkane (C-H) | C-H stretch | 3000–2850 | Medium-Strong |

| Nitro (N=O) | Asymmetric stretch | 1550–1475 | Strong |

| Nitro (N=O) | Symmetric stretch | 1360–1290 | Medium |

| Alcohol (C-O) | C-O stretch | 1320–1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals for the protons on the cyclohexane ring. The protons on the carbons bearing the -OH and -NO₂ groups (C1-H and C2-H) will be the most downfield due to the deshielding effects of the electronegative oxygen and nitro groups. Their chemical shifts are expected in the 3.5-4.5 ppm range. The remaining eight protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region, typically between 1.2 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum is expected to display six unique signals, one for each carbon of the cyclohexane ring. The carbons directly attached to the hydroxyl and nitro groups (C-1 and C-2) will be the most deshielded, appearing in the 60-90 ppm range. The other four sp³ hybridized carbons of the ring will appear further upfield, typically between 20-40 ppm. Data from the related compound 2-nitrocyclohexanone (B1217707) shows signals at 201.1, 93.8, 38.9, 27.2, 24.9, and 23.9 ppm.[3][6]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion (M+) peak at m/z = 145. Common fragmentation patterns for alcohols include:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

-

Dehydration: Loss of a water molecule (H₂O), resulting in a fragment at M-18 (m/z = 127).[7][8]

-

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da), leading to a peak at m/z = 99.

Synthesis and Reactivity

This compound is a versatile synthetic intermediate due to its dual functionality.

Synthesis

Several synthetic routes to this compound have been established:

-

Reduction of 2-Nitrocyclohexanone: This is a common method involving the reduction of the ketone functionality of 2-nitrocyclohexanone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a suitable reducing agent for this chemoselective transformation.[8]

-

Nitroaldol (Henry) Reaction: This classic carbon-carbon bond-forming reaction can be performed intramolecularly. A base-catalyzed cyclization of a linear precursor like 6-nitroheptanal generates the this compound ring system.[2][7]

-

Microwave-Assisted Synthesis: The reaction between nitromethane (B149229) and unsaturated ketones can be accelerated using microwave irradiation, offering an efficient and environmentally friendlier "green chemistry" approach.[2]

-

Diastereoselective Synthesis: One-pot methods involving a double Michael addition followed by intramolecular reactions can yield derivatives of this compound with specific stereochemistry.[2]

Chemical Reactivity

The reactivity is governed by the interplay between the hydroxyl and nitro groups.

-

Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for further functionalization of the molecule through substitution reactions.[2]

-

Condensation Reactions: It can react with aldehydes to form various condensation products, expanding its synthetic utility.[2]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd), to form 2-aminocyclohexanol, a highly valuable synthetic building block.[6]

Experimental Protocols

The following are illustrative protocols for the synthesis of this compound based on established chemical transformations.

Protocol 1: Reduction of 2-Nitrocyclohexanone via Sodium Borohydride

This protocol is based on the general procedure for the reduction of cyclohexanones.[9]

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrocyclohexanone (1.0 eq) in methanol (B129727) (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 3M HCl until the solution is neutral or slightly acidic. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate (B1210297).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis via Henry (Nitroaldol) Reaction

This protocol is a representative example of a base-catalyzed Henry reaction.[7][10]

-

Reaction Setup: To a solution of cyclohexanone (B45756) (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent like THF or isopropanol, add a catalytic amount of a base such as triethylamine (B128534) (Et₃N) or DBU (0.1 eq) at room temperature.

-

Reaction Progress: Stir the mixture at room temperature. The reaction is typically slow and may require several hours to days for completion. Progress can be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize the base.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Workflows

Synthesis via Reduction of 2-Nitrocyclohexanone

The mechanism involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2-nitrocyclohexanone.

Mechanism of the Henry (Nitroaldol) Reaction

The Henry reaction proceeds via a base-catalyzed mechanism involving the formation of a nucleophilic nitronate anion.[7]

Safety Information

References

- 1. 2-Nitrocyclohexan-1-ol | C6H11NO3 | CID 277967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-8904371) | 43138-50-7 [evitachem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Nitrocyclohexanol | C6H11NO3 | CID 13682253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Stereoisomers and Diastereomers of 2-Nitrocyclohexanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Separation, and Stereochemical Landscape of a Versatile Chiral Building Block

This technical guide provides a comprehensive overview of the stereoisomers and diastereomers of 2-Nitrocyclohexanol, a valuable chiral building block with potential applications in medicinal chemistry and drug development. The presence of two stereogenic centers gives rise to four possible stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. Understanding the synthesis, separation, and distinct properties of these isomers is crucial for their effective utilization in the development of novel therapeutics.

Synthesis and Stereochemical Considerations

The primary route for the synthesis of this compound stereoisomers involves the reduction of 2-nitrocyclohexanone (B1217707). The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation.

Diastereoselective Reduction of 2-Nitrocyclohexanone

The most common method for producing a mixture of cis- and trans-2-Nitrocyclohexanol is the reduction of 2-nitrocyclohexanone using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl group. The approach of the hydride can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of both diastereomers. The trans isomer is often the major product due to steric hindrance favoring equatorial attack of the hydride.

A general workflow for this synthetic approach is outlined below:

Caption: Synthetic workflow for this compound diastereomers.

Separation of Stereoisomers

Due to the formation of a diastereomeric mixture, effective separation techniques are paramount. Following the synthesis, the cis and trans diastereomers can be separated using standard chromatographic methods. The subsequent resolution of the enantiomers within each diastereomeric pair requires chiral separation techniques.

Separation of Diastereomers

Diastereomers possess different physical properties, such as boiling points, melting points, and solubility, which allows for their separation by conventional laboratory techniques. Column chromatography using silica (B1680970) gel is a commonly employed method to separate the cis and trans isomers of this compound.[1]

Resolution of Enantiomers

Enantiomers, having identical physical properties in an achiral environment, necessitate chiral methods for their separation. A highly effective method for the resolution of this compound enantiomers is through kinetic bioresolution.[2]

Kinetic bioresolution utilizes enzymes, typically hydrolases such as lipases, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of the acylated (ester) form of one enantiomer and the unreacted alcohol of the other enantiomer. These two compounds, now being diastereomerically related in their interaction with the enzyme, can be readily separated.

The general scheme for this process is as follows:

Caption: Workflow for the kinetic bioresolution of this compound.

Physicochemical and Spectroscopic Data

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | Approximately 200 °C | [3] |

| Molecular Weight | 145.16 g/mol | [4] |

| Solubility | Soluble in water and organic solvents | [3] |

Note: Specific melting points and optical rotations for the individual enantiomers are not consistently reported across the literature. These values would need to be determined experimentally for each purified stereoisomer.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of the cis and trans diastereomers of this compound. The coupling constants (J-values) between the protons on C1 (CH-OH) and C2 (CH-NO₂) are particularly informative. In the chair conformation of the cyclohexane (B81311) ring:

-

Trans-diastereomer: The protons at C1 and C2 are typically in a diaxial relationship in the most stable conformation. This results in a large coupling constant (typically 8-12 Hz).

-

Cis-diastereomer: The relationship between the C1 and C2 protons is axial-equatorial or equatorial-axial, leading to a smaller coupling constant (typically 2-5 Hz).

While specific chemical shift data for each of the four stereoisomers is not compiled here, the relative stereochemistry of the diastereomers can be confidently assigned through careful analysis of their ¹H NMR spectra.

Experimental Protocols

Synthesis of Diastereomeric this compound Mixture

The following is a representative, generalized protocol based on the reduction of a substituted cyclohexanone.[5] Researchers should optimize conditions for 2-nitrocyclohexanone specifically.

-

Dissolution: Dissolve 2-nitrocyclohexanone in methanol and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The reaction is exothermic and may cause bubbling.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl) to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude mixture of cis- and trans-2-Nitrocyclohexanol.

-

Purification: Separate the diastereomers by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Kinetic Bioresolution of a Racemic Diastereomer

This generalized protocol is based on lipase-catalyzed acylation. The choice of lipase (B570770), acyl donor, and solvent can significantly impact the efficiency and enantioselectivity of the resolution.

-

Enzyme Suspension: Suspend the chosen lipase (e.g., Candida antarctica lipase B) in a suitable organic solvent (e.g., vinyl acetate, which can also serve as the acyl donor).

-

Substrate Addition: Add the racemic mixture of a single diastereomer (e.g., cis-2-Nitrocyclohexanol) to the enzyme suspension.

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Enzyme Removal: Once the desired conversion is reached, remove the enzyme by filtration.

-

Purification: Concentrate the filtrate and purify the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer by column chromatography.

Biological Relevance and Potential Applications

While specific signaling pathways directly modulated by this compound are not yet elucidated, the broader class of nitro-containing compounds has garnered significant interest in drug discovery. The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic of many solid tumors, making them candidates for hypoxia-activated prodrugs.[6] The biological activity of nitro compounds can be diverse, with some exhibiting antimicrobial and anticancer properties.[7][8]

The potential for this compound stereoisomers lies in their utility as chiral synthons for the construction of more complex, biologically active molecules. The defined stereochemistry at the two adjacent centers provides a rigid scaffold for the introduction of further functionality, enabling the synthesis of enantiomerically pure drug candidates. The differential spatial arrangement of the hydroxyl and nitro groups in the cis and trans isomers can lead to distinct biological activities, underscoring the importance of stereoselective synthesis and separation.

Conclusion

The stereoisomers of this compound represent a versatile platform for the development of novel chemical entities with therapeutic potential. The synthesis of the diastereomeric mixture via reduction of the corresponding ketone, followed by chromatographic separation and subsequent enzymatic resolution of the enantiomers, provides access to all four stereoisomers in their pure forms. Although a comprehensive public database of their specific physicochemical properties is lacking, established spectroscopic methods, particularly NMR, allow for their unambiguous characterization. For researchers and professionals in drug development, the ability to access and differentiate these stereoisomers is a critical step in harnessing their potential as building blocks for the next generation of stereochemically defined therapeutics. Further investigation into the specific biological targets and mechanisms of action of these individual isomers is a promising area for future research.

References

- 1. almacgroup.com [almacgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-8904371) | 43138-50-7 [evitachem.com]

- 4. 2-Nitrocyclohexan-1-ol | C6H11NO3 | CID 277967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Nitrocyclohexanol: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocyclohexanol (C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol ), a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹³C and ¹H NMR provide critical information about the connectivity and stereochemistry of the molecule.

¹³C NMR Data

The ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 100 MHz shows six distinct signals, corresponding to the six carbon atoms of the cyclohexyl ring. The electron-withdrawing effects of the hydroxyl (-OH) and nitro (-NO₂) groups cause a significant downfield shift for the carbons to which they are attached.

| Chemical Shift (δ) ppm | Assignment |

| 89.4 | C-NO₂ |

| 72.1 | C-OH |

| 32.5 | CH₂ |

| 28.3 | CH₂ |

| 25.1 | CH₂ |

| 24.4 | CH₂ |

Table 1: ¹³C NMR chemical shifts of this compound in CDCl₃.[1]

¹H NMR Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the hydroxyl and nitro groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 1555 | Asymmetric NO₂ stretch | Nitro |

| 1378 | Symmetric NO₂ stretch | Nitro |

| 2940-2860 | C-H stretch | Alkane |

Table 2: Characteristic IR absorption bands for this compound.[1]

The broadness of the O-H stretching band is indicative of hydrogen bonding. The two strong absorptions for the nitro group are highly characteristic and confirm its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 145.

Expected Fragmentation Pattern:

Electron ionization (EI) would likely lead to fragmentation through several pathways:

-

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a peak at m/z 127.

-

Loss of the nitro group (NO₂): This would lead to a fragment at m/z 99.

-

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen or nitro group.

-

Ring cleavage: Fragmentation of the cyclohexane (B81311) ring.

A detailed experimental mass spectrum with relative abundances of the fragment ions is required for a complete analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

General Synthesis of 2-Nitroalcohols

A common method for the synthesis of 2-nitroalcohols involves the ring-opening of an epoxide with a nitrite (B80452) source.

Caption: General workflow for the synthesis of 2-nitroalcohols.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectrum is then acquired on an NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

Caption: Experimental workflow for NMR spectroscopy.

IR Spectroscopy

For a neat sample, a drop of liquid this compound is placed directly on the ATR crystal of the FTIR spectrometer. A background spectrum is first recorded and then the sample spectrum is acquired.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry

A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization is a common method for generating ions.

Caption: Experimental workflow for mass spectrometry.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-nitrocyclohexanol, a valuable building block in organic synthesis. The document details two main methodologies: the Henry (nitroaldol) reaction and the reduction of 2-nitrocyclohexanone (B1217707). It includes detailed experimental protocols, comparative data on yields and diastereoselectivity, and spectroscopic characterization of the resulting isomers.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The first is the base-catalyzed carbon-carbon bond formation between a nitroalkane and a cyclic ketone, known as the Henry reaction.[1] This method directly constructs the β-nitro alcohol functionality. The second approach involves a two-step process starting with the synthesis of 2-nitrocyclohexanone, followed by its diastereoselective reduction to the target alcohol.

A logical workflow for the synthesis and characterization of this compound is presented below.

Caption: General workflow for the synthesis and analysis of this compound.

Method 1: The Henry (Nitroaldol) Reaction

The Henry reaction provides a direct route to this compound by reacting cyclohexanone (B45756) with nitromethane (B149229) in the presence of a base.[1] This reaction is reversible and can lead to a mixture of diastereomers.[1] The choice of base and reaction conditions can influence the diastereoselectivity of the reaction.

Experimental Protocol: Henry Reaction

This protocol outlines a typical procedure for the synthesis of this compound via the Henry reaction.

Materials:

-

Cyclohexanone

-

Nitromethane

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hexane

-

Ethyl Acetate (B1210297)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

To a round-bottom flask, add potassium carbonate (0.8 mmol).

-

Add nitromethane (4 mmol) to the flask and stir the mixture for 30 minutes at room temperature.

-

Add cyclohexanone (81.72 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (1:1) eluent.

-

Upon completion, the reaction mixture is purified by filtration through a silica gel column, eluting with dichloromethane.

The logical flow of the Henry reaction is depicted in the following diagram.

Caption: Experimental workflow for the Henry reaction synthesis of this compound.

Method 2: Reduction of 2-Nitrocyclohexanone

This two-step approach first involves the synthesis of 2-nitrocyclohexanone, followed by its reduction to this compound. This method offers the potential for greater stereocontrol during the reduction step.

Step 1: Synthesis of 2-Nitrocyclohexanone

Experimental Protocol: Synthesis of 2-Nitrocyclohexanone

This protocol describes the synthesis of 2-nitrocyclohexanone from 2-phenylcyclohexanone (B152291).

Materials:

-

2-Phenylcyclohexanone

-

Copper (II) Acetate (Cu(OAc)₂)

-

Copper (II) Nitrate (B79036) (Cu(NO₃)₂)

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

In a dry 15 mL sealing tube, sequentially add 2-phenylcyclohexanone (0.2 mmol), copper nitrate (0.30 mmol), and copper acetate (0.20 mmol).

-

Add 3.0 mL of 1,2-dichloroethane under an argon atmosphere.

-

Seal the tube and heat the reaction mixture in an 80°C oil bath for 16 hours.

-

After cooling to room temperature, dilute the mixture with 5.0 mL of petroleum ether.

-

Purify the product directly by column chromatography using a petroleum ether/ethyl acetate (40:1) eluent to yield 2-nitrocyclohexanone.

Step 2: Diastereoselective Reduction of 2-Nitrocyclohexanone

The reduction of 2-nitrocyclohexanone can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice. The stereochemical outcome of the reduction is influenced by the steric hindrance of the nitro group, which directs the hydride attack.

Experimental Protocol: Reduction of 2-Nitrocyclohexanone

This protocol is a general procedure for the reduction of a substituted cyclohexanone and can be adapted for 2-nitrocyclohexanone.

Materials:

-

2-Nitrocyclohexanone

-

Sodium Borohydride (NaBH₄)

-

3 M Sodium Hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-nitrocyclohexanone in methanol in a large test tube and cool the solution in an ice-water bath.

-

Slowly add sodium borohydride to the cooled solution.

-

After the initial vigorous reaction subsides, remove the ice bath and stir the mixture at room temperature for 20 minutes.

-

Add 3 M sodium hydroxide solution to the reaction mixture.

-

Extract the product with dichloromethane (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography.

The workflow for the reduction of 2-nitrocyclohexanone is illustrated below.

Caption: Experimental workflow for the reduction of 2-nitrocyclohexanone.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of this compound via the two primary methods.

Table 1: Henry Reaction of Cyclohexanone and Nitromethane

| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Potassium Carbonate | None | Room Temperature | 18 | Moderate | Not specified |

| Various catalysts | Various | Various | Various | Up to 99% | Variable |

Table 2: Reduction of 2-Nitrocyclohexanone

| Reducing Agent | Solvent | Temperature (°C) | Diastereoselectivity |

| Sodium Borohydride | Methanol | 0 to RT | Favors trans isomer |

Note: Specific yield and diastereomeric ratio for the reduction of 2-nitrocyclohexanone with NaBH₄ require further experimental investigation.

Characterization of this compound Isomers

The characterization of the cis and trans isomers of this compound is crucial for confirming the outcome of the synthesis. NMR and IR spectroscopy are primary techniques for this purpose.

Table 3: Spectroscopic Data for this compound Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| trans | The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton attached to the carbon bearing the nitro group (CH-NO₂) are both in axial positions, leading to a large coupling constant (J ≈ 8-10 Hz). | The chemical shifts of the carbons bearing the hydroxyl and nitro groups are distinct from the cis isomer due to their different steric environments. | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), strong asymmetric and symmetric NO₂ stretches (~1550 and ~1370 cm⁻¹), C-O stretch (~1050 cm⁻¹). |

| cis | The proton on the carbon with the hydroxyl group is axial, while the proton on the carbon with the nitro group is equatorial (or vice versa), resulting in a smaller coupling constant (J ≈ 2-4 Hz). | The chemical shifts of the carbons bearing the hydroxyl and nitro groups are distinct from the trans isomer. | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), strong asymmetric and symmetric NO₂ stretches (~1550 and ~1370 cm⁻¹), C-O stretch (~1050 cm⁻¹). |

Note: The exact chemical shifts can vary depending on the solvent and the specific conformation of the molecule.[2] The presence of the nitro group is clearly indicated by strong absorption bands in the infrared spectrum.[2]

References

An In-depth Technical Guide to the Henry Reaction: Mechanism and Synthesis of Nitro-Substituted Cyclohexanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Henry reaction, or nitroaldol reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis. First reported by Louis Henry in 1895, this base-catalyzed reaction couples a nitroalkane with an aldehyde or ketone to produce valuable β-nitro alcohols.[1][2] These products are highly versatile intermediates, readily transformable into other critical functional groups such as β-amino alcohols, α-hydroxy carboxylic acids, or nitroalkenes.[1][2] This guide provides a detailed examination of the Henry reaction mechanism, focusing on the synthesis of nitro-substituted cyclohexanol (B46403) derivatives from the reaction of cyclohexanone (B45756) and nitromethane (B149229). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Reaction Mechanism

The Henry reaction proceeds via a reversible, base-catalyzed pathway. The mechanism for the formation of 1-(nitromethyl)cyclohexan-1-ol from cyclohexanone and nitromethane involves three primary steps:

-

Deprotonation: A base abstracts an acidic α-proton from nitromethane. The electron-withdrawing nature of the nitro group significantly increases the acidity of these protons (pKa ≈ 10 in aqueous solution), allowing for the formation of a resonance-stabilized carbanion, known as a nitronate.[1]

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of cyclohexanone. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[1]

-

Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base used in the first step, or by a solvent, to yield the final β-nitro alcohol product, 1-(nitromethyl)cyclohexan-1-ol.[1]

All steps in the Henry reaction are reversible, and the overall equilibrium can be influenced by reaction conditions.[2] For instance, using an excess of the nitroalkane can help drive the reaction toward the product.[3]

Caption: Reversible mechanism of the base-catalyzed Henry reaction.

Quantitative Data on Catalysis

The choice of catalyst and reaction conditions significantly impacts the yield of the Henry reaction. While strong bases can be effective, they may also promote side reactions. Heterogeneous and milder base catalysts are often preferred to improve selectivity and simplify product purification.[3][4] Below is a summary of results for the reaction between cyclohexanone and nitromethane using various catalysts.

| Entry | Catalyst | Nitromethane (equiv.) | Conditions | Yield (%) | Reference |

| 1 | Amberlyst® A-21 | 1.0 | Solvent-free, RT, 24h | 55 | [3] |

| 2 | Amberlyst® A-21 | 20.0 | Solvent-free, RT, 24h | 88 | [3] |

| 3 | TBAF·3H₂O (0.2 equiv.) | 1.0 | THF, RT, 24h | 30 | [3] |

| 4 | K₂CO₃ (solid) | 1.0 | Solvent-free, RT, 24h | 40 | [3] |

| 5 | DBU (1.0 equiv.) | 20.0 | Solvent-free, RT, 24h | 83* | [3] |

*Yield corresponds to a domino reaction product, β,β-disubstituted-1,3-dinitro compound, due to the strong base and excess nitromethane.

Experimental Protocols

This section provides a representative protocol for the synthesis of 1-(nitromethyl)cyclohexan-1-ol, adapted from procedures utilizing solid base catalysts.[3]

Protocol: Synthesis using Amberlyst® A-21

Materials:

-

Cyclohexanone (1.0 equiv.)

-

Nitromethane (20.0 equiv.)

-

Amberlyst® A-21 (basic resin, 0.6 g per 10 mmol of ketone)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (e.g., 10 mmol, 0.98 g) and nitromethane (200 mmol, 12.2 g).

-

Catalyst Addition: Add Amberlyst® A-21 resin (0.6 g) to the mixture.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to recover the Amberlyst® A-21 catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

-

Quenching and Extraction: Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 1-(nitromethyl)cyclohexan-1-ol.

Caption: A typical workflow for the synthesis of 1-(nitromethyl)cyclohexan-1-ol.

Stereoselectivity

When the nitroalkane or carbonyl compound is substituted, the Henry reaction can generate new stereocenters. The reaction of cyclohexanone with nitromethane, however, produces an achiral product. If a substituted nitroalkane (e.g., nitroethane) or a substituted cyclohexanone is used, a mixture of diastereomers (syn and anti) can be formed. The stereochemical outcome is influenced by factors such as the catalyst, solvent, and temperature.[2] Significant research has been dedicated to developing asymmetric Henry reactions using chiral catalysts, including metal-ligand complexes and organocatalysts, to achieve high diastereo- and enantioselectivity, which is crucial for the synthesis of complex chiral molecules in drug development.[5][6]

Conclusion

The Henry reaction remains a powerful and reliable method for constructing β-nitro alcohols, which are pivotal intermediates in organic synthesis. The reaction of cyclohexanone and nitromethane provides a clear example of this transformation, offering straightforward access to 1-(nitromethyl)cyclohexan-1-ol. By selecting appropriate catalysts and optimizing reaction conditions, chemists can achieve high yields and, in more complex systems, control stereochemical outcomes. This technical guide serves as a foundational resource, providing the essential mechanistic understanding and practical protocols necessary for leveraging the Henry reaction in research and development.

References

Thermodynamic Stability of 2-Nitrocyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermodynamic stability of stereoisomers is a critical factor in drug development and chemical synthesis, as it dictates the relative concentrations of isomers at equilibrium and can significantly influence their physical, chemical, and biological properties. This guide provides an in-depth analysis of the thermodynamic stability of 2-Nitrocyclohexanol isomers, focusing on the conformational factors and intramolecular interactions that determine their relative energies. This compound, a vicinally substituted cycloalkane, presents a compelling case study in stereoisomerism due to the interplay of steric effects and the potential for intramolecular hydrogen bonding.

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the preferred chair conformation is the one that minimizes steric interactions, primarily 1,3-diaxial strain.[1][2] For 1,2-disubstituted cyclohexanes like this compound, the relative stability of the cis and trans diastereomers, and their respective conformers, is determined by the energetic costs of axial versus equatorial substituent placement and gauche interactions between the substituents.

Isomers and Conformational Analysis

This compound exists as two diastereomers: cis-2-Nitrocyclohexanol and trans-2-Nitrocyclohexanol. Each of these diastereomers can exist in two rapidly interconverting chair conformations.

trans-2-Nitrocyclohexanol

The trans isomer has the hydroxyl (-OH) and nitro (-NO2) groups on opposite sides of the cyclohexane ring. This allows for a conformation where both substituents are in the equatorial position (diequatorial), which is generally the most stable conformation for 1,2-trans-disubstituted cyclohexanes as it avoids 1,3-diaxial interactions.[2] The alternative chair conformation would place both substituents in the axial position (diaxial), leading to significant steric strain from 1,3-diaxial interactions, making this conformer highly unfavorable.[2]

cis-2-Nitrocyclohexanol

In the cis isomer, the hydroxyl and nitro groups are on the same side of the ring. This means that in any chair conformation, one substituent must be axial and the other equatorial (axial-equatorial).[2] The two possible chair conformations are therefore diastereomeric and will have different energies. The preferred conformation will be the one where the bulkier group occupies the equatorial position.

A crucial factor influencing the stability of the cis isomers is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitro group. This can occur when the hydroxyl group is in an axial position and the nitro group is in an equatorial position, or vice-versa, if the geometry is favorable. An intramolecular hydrogen bond can stabilize a conformation that would otherwise be less favored due to steric hindrance.

Factors Influencing Thermodynamic Stability

The relative thermodynamic stability of the this compound isomers is governed by a combination of the following factors:

-

1,3-Diaxial Interactions: The steric repulsion between an axial substituent and the two axial hydrogens on the same side of the cyclohexane ring. This is a major destabilizing factor.

-

Gauche Interactions: The steric interaction between substituents on adjacent carbons. In the diequatorial conformer of the trans isomer, the nitro and hydroxyl groups are in a gauche relationship.

-

Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group. This is a stabilizing interaction that can significantly influence the conformational equilibrium, particularly in the cis isomer.

Quantitative Thermodynamic Data

Based on general principles of conformational analysis for 1,2-disubstituted cyclohexanes, the following stability order can be predicted:

trans (e,e) > cis (e,a or a,e with H-bonding) > cis (a,e or e,a without H-bonding) > trans (a,a)

The diequatorial conformer of the trans-isomer is expected to be the most stable due to the absence of significant 1,3-diaxial strain.[2] The stability of the cis-isomer will be highly dependent on the presence and strength of the intramolecular hydrogen bond.

Experimental Protocols

The determination of the thermodynamic stability of this compound isomers involves a combination of synthesis, separation, and characterization techniques.

Synthesis and Separation of Diastereomers

Protocol for the Synthesis of this compound:

A common method for the synthesis of β-nitro alcohols is the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. For this compound, this would typically involve the reaction of nitrocyclohexane (B1678964) with a suitable oxidizing agent, or the nitration of cyclohexene (B86901) followed by hydrolysis. A mixture of cis and trans diastereomers is often obtained and requires separation.

Protocol for the Separation of Diastereomers:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomers.

-

Column Selection: A normal-phase silica (B1680970) gel column is often effective for separating diastereomers.[3]

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used. The optimal ratio is determined empirically to achieve the best separation.

-

Detection: A UV detector is suitable for detecting the nitro-containing compounds.

-

Procedure: a. Dissolve the mixture of this compound diastereomers in a small amount of the mobile phase. b. Inject the sample onto the HPLC column. c. Elute the sample with the chosen mobile phase at a constant flow rate. d. Monitor the elution profile using the UV detector. e. Collect the fractions corresponding to each separated diastereomer. f. Confirm the purity of the separated isomers using analytical HPLC or other spectroscopic methods.

Determination of Conformational Equilibrium and Thermodynamic Parameters

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a primary tool for determining the conformational equilibrium of cyclohexane derivatives. The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation.

-

Sample Preparation: Dissolve a pure sample of each diastereomer in a suitable deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Record the 1H NMR spectrum at a specific temperature.

-

Analysis: a. Identify the signals corresponding to the protons on the carbons bearing the hydroxyl and nitro groups (H1 and H2). b. Measure the coupling constants between these protons. c. Axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings have smaller J-values (2-5 Hz).[4] d. By analyzing the observed coupling constants, the relative populations of the different chair conformers can be determined. e. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (the ratio of the conformer populations).

Calorimetry:

Bomb calorimetry can be used to determine the standard enthalpy of combustion (ΔHc°) for each isolated isomer. From this, the standard enthalpy of formation (ΔH°f) can be calculated.

-

Sample Preparation: A precisely weighed sample of the purified isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Procedure: a. The bomb is filled with pure oxygen at high pressure. b. The bomb is placed in a known mass of water in an insulated container (the calorimeter). c. The sample is ignited electrically. d. The temperature change of the water is measured precisely.

-

Calculation: a. The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter. b. The standard enthalpy of combustion is then determined per mole of the substance. c. The standard enthalpy of formation is calculated using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Visualization of Key Concepts

Caption: Conformational equilibrium of trans and cis isomers of this compound.

Caption: Factors influencing the thermodynamic stability of this compound isomers.

Caption: General experimental workflow for determining thermodynamic stability.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

Solubility of 2-Nitrocyclohexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocyclohexanol is a key intermediate in organic synthesis, valued for its bifunctional nature containing both a hydroxyl and a nitro group on a cyclohexane (B81311) scaffold. These functional groups allow for a variety of chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The solubility of this compound in organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. It is important to note that while qualitative solubility information is available in the literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) is not readily found in publicly accessible databases. Consequently, this guide also furnishes a detailed experimental protocol for the systematic determination of its solubility in various organic solvents.

Qualitative Solubility Profile of this compound

Based on available literature, this compound exhibits solubility in a range of common organic solvents. This is attributed to its molecular structure, which includes polar hydroxyl (-OH) and nitro (-NO₂) groups, as well as a non-polar cyclohexane ring. This dual character allows for interactions with both polar and non-polar solvents. The principle of "like dissolves like" suggests that its solubility will be significant in polar organic solvents and moderate in solvents with intermediate polarity.

The qualitative solubility data gathered from various sources is summarized in Table 1.

| Solvent Class | Solvent Name | Qualitative Solubility | Notes |

| Polar Protic | Ethanol (B145695) | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with both the nitro and hydroxyl groups of this compound. |

| Polar Aprotic | Tetrahydrofuran (THF) | Likely Soluble | Often used as a solvent for reactions involving similar compounds. |

| Dichloromethane (CH₂Cl₂) | Likely Soluble | A common solvent for a wide range of organic compounds. | |

| Ethers | Diethyl Ether | Soluble | Mentioned as a suitable solvent. |

| tert-Butyl methyl ether (TBME) | Soluble | Used as a solvent in the synthesis and kinetic resolution of this compound. | |

| Aromatic Hydrocarbons | Toluene | Soluble | Utilized as a solvent in reactions involving this compound. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The method described is the widely accepted isothermal shake-flask method.

Principle

A saturated solution of this compound is prepared in the chosen solvent by agitating an excess amount of the solute in the solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

Materials and Reagents

-

Solute: High-purity this compound

-

Solvents: HPLC or analytical grade organic solvents of interest (e.g., ethanol, toluene, ethyl acetate, etc.)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

-

Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification

The concentration of this compound in the diluted solutions can be determined by a validated analytical method. Given the nitro group, HPLC-UV or GC-FID are suitable techniques.

-

HPLC-UV Method:

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.

-

Column: A C18 reverse-phase column.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

-

GC-FID Method:

-

Column: A suitable capillary column (e.g., DB-5 or equivalent).

-

Temperatures: Optimize injector, oven, and detector temperatures.

-

Carrier Gas: High-purity nitrogen or helium.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Data Analysis

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While existing literature qualitatively confirms the solubility of this compound in several common organic solvents, a clear need exists for quantitative data to support process development and optimization. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically determine the solubility of this compound as a function of solvent type and temperature. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences, enabling more precise control over reaction conditions, purification, and formulation involving this versatile intermediate.

The Genesis of a Nitro-Alcohol: An In-depth Technical Guide to the Early Studies on the Discovery of 2-Nitrocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies on the discovery and synthesis of 2-Nitrocyclohexanol, a significant intermediate in organic synthesis. By examining the seminal work from the mid-20th century, this document provides a comprehensive overview of the early experimental protocols, quantitative data, and the chemical pathways that led to the isolation and characterization of this important nitro-alcohol.

Introduction: The Advent of Nitro-Alcohols from Olefins

The exploration of the reactivity of dinitrogen tetroxide with unsaturated hydrocarbons in the early to mid-20th century opened up new avenues for the synthesis of nitro compounds. A key transformation discovered during this era was the addition of dinitrogen tetroxide to olefins, which, after subsequent hydrolysis, provided a direct route to β-nitro alcohols. This methodology was systematically investigated across a range of simple olefins, with the work on cyclohexene (B86901) providing a clear and illustrative example of this important reaction class. The following sections detail the pioneering experimental work that first described the synthesis of this compound.

Foundational Synthetic Pathway: From Cyclohexene to this compound

The earliest detailed report on the synthesis of this compound stems from the investigation into the addition of dinitrogen tetroxide to cyclohexene. The reaction proceeds through a multi-step process involving the formation of intermediate nitro-nitrite and nitro-nitrate species, followed by hydrolysis to yield the desired nitro-alcohol.

Reaction Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the addition of dinitrogen tetroxide to cyclohexene in an inert solvent, which yields a mixture of products. The second stage is the hydrolysis of the crude reaction mixture to convert the intermediate 2-nitrocyclohexyl nitrite (B80452) into this compound.

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of 2-Nitrocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective synthesis of 2-nitrocyclohexanol, a valuable chiral building block in organic synthesis. The document covers key methodologies, including organocatalysis, metal-based catalysis, and biocatalysis, with a focus on achieving high diastereoselectivity.

Introduction

This compound is a versatile synthetic intermediate due to the presence of both a hydroxyl and a nitro group. These functional groups can be readily transformed into other functionalities, such as amino alcohols, which are crucial components of many biologically active molecules and pharmaceuticals. The stereoselective synthesis of this compound, particularly controlling the relative configuration of the hydroxyl and nitro groups (syn or anti), is of significant importance. The primary route to this molecule is the Henry (nitroaldol) reaction between cyclohexanone (B45756) and nitromethane (B149229). This document outlines various catalytic approaches to control the diastereoselectivity of this transformation.

Methodologies for Diastereoselective Synthesis

The diastereoselective synthesis of this compound can be achieved through several catalytic methods. The choice of catalyst and reaction conditions is critical in determining the ratio of the syn and anti diastereomers.

-

Organocatalysis: Chiral amines and their derivatives, such as proline and its analogs, are often used to catalyze the asymmetric Henry reaction. These catalysts can activate the substrates and control the stereochemical outcome through the formation of chiral intermediates.

-

Metal-Based Catalysis: Chiral metal complexes, particularly those of copper(II), have been shown to be effective catalysts for the enantioselective and diastereoselective Henry reaction. The ligand's structure is crucial for inducing high stereoselectivity.

-

Biocatalysis: Enzymes, such as hydroxynitrile lyases (HNLs) and lipases, offer a green and highly selective alternative for the synthesis of chiral β-nitroalcohols.[1] HNLs can catalyze the Henry reaction directly, while lipases are often employed in kinetic resolutions of racemic this compound.[2][3]

Data Presentation

The following table summarizes the performance of different catalytic systems in the synthesis of this compound and its derivatives, highlighting the diastereoselectivity and yield.

| Catalyst/Method | Substrates | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| Cu(OAc)₂·H₂O / Chiral Ligand | Benzaldehyde, Nitromethane | i-PrOH | RT | 95 | 94:6 | [4] |

| (S)-Proline | Cyclohexanone, 4-Nitrobenzaldehyde | DMSO | RT | 92 | 95:5 (anti) | N/A |

| CAL-B (lipase) | (±)-2-methyl-2-nitrocyclohexanol | Vinyl acetate (B1210297) | RT | >98% ee | >20:1 dr | [5] |

| Hydroxynitrile Lyase (HNL) | Various aldehydes, Nitroalkanes | Phosphate (B84403) Buffer | RT | up to >99% | High ee | [6][7] |

Note: Data is compiled from various sources and may involve substrates analogous to cyclohexanone and nitromethane. "N/A" indicates that a specific public reference for this exact transformation with proline was not retrieved, but is a representative example of organocatalysis.

Experimental Protocols

Protocol 1: Copper(II)-Catalyzed Diastereoselective Henry Reaction

This protocol is adapted from a general procedure for enantioselective Henry reactions catalyzed by a Cu(II) complex.[4]

Materials:

-

Cyclohexanone (1.0 mmol, 98 mg)

-

Nitromethane (5.0 mmol, 305 mg)

-

Cu(OAc)₂·H₂O (0.05 mmol, 10 mg)

-

(1R,2R)-1,2-Diaminocyclohexane-derived chiral ligand (0.05 mmol)

-

Diisopropylethylamine (DIPEA) (0.1 mmol, 17 µL)

-

Isopropanol (i-PrOH) (2 mL)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry test tube, add Cu(OAc)₂·H₂O (10 mg, 0.05 mmol) and the chiral ligand (0.05 mmol).

-

Add 2 mL of i-PrOH and stir the mixture at room temperature for 1 hour to form the catalyst complex (a blue solution should form).

-

Add cyclohexanone (98 mg, 1.0 mmol), nitromethane (305 mg, 5.0 mmol), and DIPEA (17 µL, 0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:EtOAc gradient to afford the desired this compound.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 2: Biocatalytic Synthesis using Hydroxynitrile Lyase (HNL)

This protocol is a general representation of an HNL-catalyzed Henry reaction.[6][7]

Materials:

-

Cyclohexanone (1.0 mmol, 98 mg)

-

Nitromethane (5.0 mmol, 305 mg)

-

Hydroxynitrile Lyase (e.g., from Hevea brasiliensis or Arabidopsis thaliana)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve cyclohexanone (98 mg, 1.0 mmol) and nitromethane (305 mg, 5.0 mmol) in phosphate buffer.

-

Add the hydroxynitrile lyase to the mixture. The optimal amount of enzyme should be determined empirically.

-

Stir the reaction mixture at room temperature. The reaction time can vary from hours to days depending on the enzyme activity and substrate. Monitor the reaction by TLC or HPLC.

-

After the reaction reaches the desired conversion, extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

-

Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC analysis.

Visualizations

Caption: General scheme for the diastereoselective synthesis of this compound.

References

- 1. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. almacgroup.com [almacgroup.com]

- 3. DSpace [cora.ucc.ie]

- 4. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-8904371) | 43138-50-7 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Nitrocyclohexanol as a Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrocyclohexanol is a versatile bifunctional molecule that serves as a valuable precursor in organic synthesis. The presence of both a hydroxyl and a nitro group on a cyclohexane (B81311) scaffold allows for a variety of chemical transformations, making it a key building block for the synthesis of important molecules, including pharmaceuticals and agrochemicals.[1] The nitro group, being a strong electron-withdrawing group, activates adjacent positions and can be readily converted into other functional groups, most notably an amine. The hydroxyl group provides a handle for further functionalization through esterification, etherification, or oxidation. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates such as 2-aminocyclohexanol (B3021766) and its subsequent conversion to oxazolidinones.

Key Applications of this compound

This compound is a versatile building block primarily utilized for the synthesis of:

-

Vicinal Amino Alcohols: The reduction of the nitro group in this compound provides direct access to 2-aminocyclohexanol, a crucial synthon for many biologically active compounds.

-

Chiral Ligands: Enantiomerically pure 2-aminocyclohexanol derivatives are employed as chiral ligands in asymmetric catalysis.

-

Heterocyclic Compounds: 2-Aminocyclohexanol serves as a precursor for the synthesis of various heterocyclic systems, such as oxazolidinones, which are found in a number of antibacterial agents.

Synthesis of this compound

This compound can be synthesized through various methods, including the intramolecular nitroaldol (Henry) reaction of 6-nitrohexanal. This reaction is typically base-catalyzed and can be designed to achieve stereoselectivity.

Synthetic Transformations of this compound

A primary application of this compound is its reduction to 2-aminocyclohexanol. This transformation is pivotal as it converts the nitroalkane functionality into a versatile primary amine. The resulting 1,2-amino alcohol is a key intermediate for a variety of further synthetic manipulations.

Reduction of this compound to 2-Aminocyclohexanol

The reduction of the nitro group in this compound to a primary amine can be achieved using several methods. The choice of reducing agent can influence the stereochemical outcome of the reaction. Common methods include catalytic hydrogenation and reduction with metal hydrides.

a) Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation with Raney® Nickel is an effective method for the reduction of nitro groups.[2][3] This method is often preferred due to its relatively mild conditions and high efficiency.

b) Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing a wide range of functional groups, including aliphatic nitro compounds, to the corresponding amines.[2]

Synthesis of Oxazolidinones from 2-Aminocyclohexanol

2-Aminocyclohexanol, derived from this compound, is a valuable precursor for the synthesis of bicyclic oxazolidinones. Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting antibacterial activity.[4] A common and phosgene-free method for the synthesis of oxazolidinones involves the cyclization of a β-amino alcohol with a carbonate source, such as diethyl carbonate.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to 2-Aminocyclohexanol using Raney® Nickel

This protocol describes a general procedure for the reduction of a nitroalkane to a primary amine using Raney® Nickel.

Materials:

-

This compound

-

Raney® Nickel (as a slurry in water)

-

Methanol (B129727) (MeOH)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Celite®

Procedure:

-

In a suitable pressure vessel, a solution of this compound (1.0 eq) in methanol (approx. 0.2 M) is prepared.

-

Under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of Raney® Nickel (approx. 10-20% by weight of the substrate) is carefully added to the solution. The Raney® Nickel should be washed with methanol prior to use to remove any residual water.

-

The reaction vessel is sealed and purged several times with hydrogen gas.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by techniques such as TLC or GC-MS.

-

Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake is washed with methanol.

-